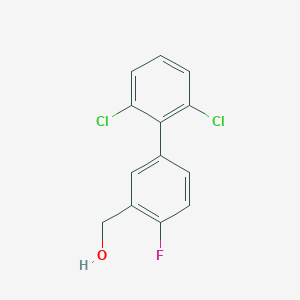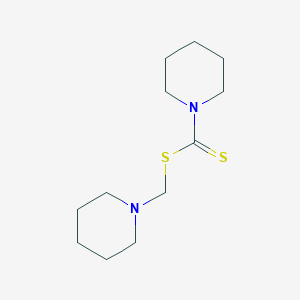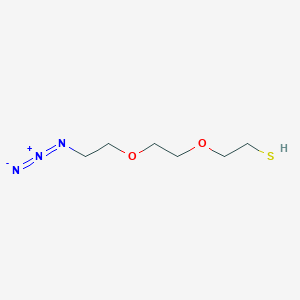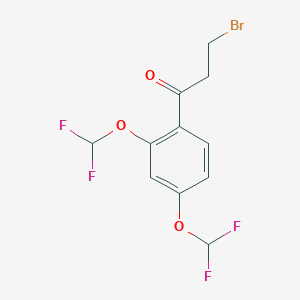
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound with the molecular formula C10H7BrF4O3 It is characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a bromopropanone moiety
準備方法
The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoromethoxybenzene and 3-bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).
Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and condensation reactions to introduce the bromopropanone moiety onto the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanone moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.
Cross-Coupling Reactions: The phenyl ring with difluoromethoxy groups can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide).
科学的研究の応用
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets and pathways. The difluoromethoxy groups and bromopropanone moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with similar compounds, such as:
1-(2,4-Bis(difluoromethoxy)phenyl)-2-bromoethanone: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-(2,4-Bis(difluoromethoxy)phenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and reactivity.
1-(2,4-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one:
特性
分子式 |
C11H9BrF4O3 |
|---|---|
分子量 |
345.08 g/mol |
IUPAC名 |
1-[2,4-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-4-3-8(17)7-2-1-6(18-10(13)14)5-9(7)19-11(15)16/h1-2,5,10-11H,3-4H2 |
InChIキー |
MRWKURZVNRWFPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
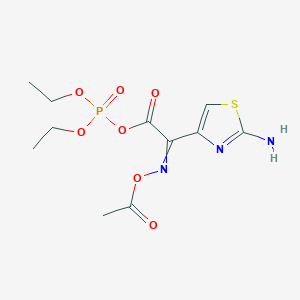
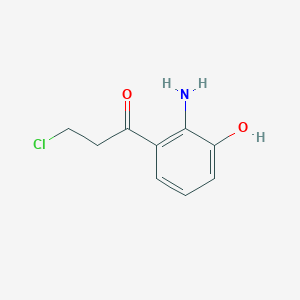



![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
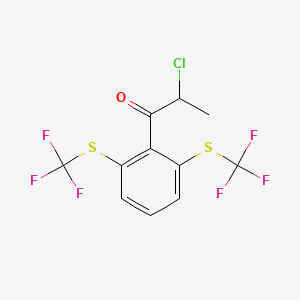
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
